Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and any known synonyms .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include its reactivity, what types of reactions it undergoes, and the products of these reactions .Physical and Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Photophysical and Photochemical Properties
A study by Guillaneuf et al. (2010) introduced a new compound with a chromophore group linked to an aminoxyl function, which decomposes under UV irradiation to generate radicals. This compound shows drastic changes in photophysical or photochemical properties upon irradiation, suggesting potential applications in photopolymerization processes (Guillaneuf et al., 2010).
Molecular Structure Analysis
Yang et al. (2006) investigated a compound with a similar structure, focusing on the molecular configuration and intermolecular interactions. Their research highlights the importance of molecular orientation and hydrogen bonding in forming complex three-dimensional network structures, which could be relevant in material science and crystallography (Yang et al., 2006).
Mesomorphic Properties
Alamro et al. (2021) explored laterally di-substituted derivatives, which included a structure similar to Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate. They focused on mesomorphic properties, providing insights into how molecular orientation and substitutions affect molecular packing and thermal parameters. This has implications in the field of liquid crystal technology and material design (Alamro et al., 2021).
Environmental Applications
Jensen and Petersen (1952) discussed the degradation of related compounds by soil bacteria, which is crucial for understanding the environmental impact and biodegradation processes of such chemicals (Jensen & Petersen, 1952).
Catalysis and Organic Synthesis
Mejía and Togni (2012) explored the use of catalysts in chemical reactions involving aromatic and heteroaromatic compounds, which can be applied to the synthesis and modification of compounds like this compound (Mejía & Togni, 2012).
Antimicrobial Activity
Jalihal et al. (2009) and Abdelghani et al. (2017) investigated compounds with similar structural features for their antimicrobial properties. These studies suggest potential applications in developing new antimicrobial agents or studying the biological activity of similar compounds (Jalihal et al., 2009), (Abdelghani et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-27-20(24)15-8-6-14(7-9-15)19(23)22-11-10-18(28(25,26)13-12-22)16-4-2-3-5-17(16)21/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMXAOBFSPSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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